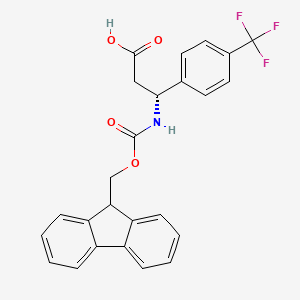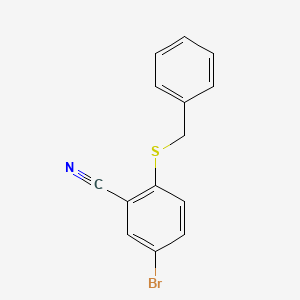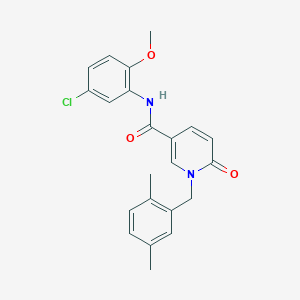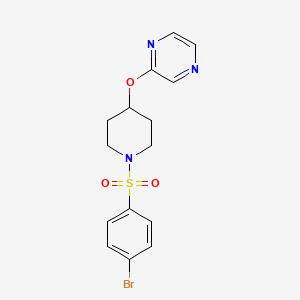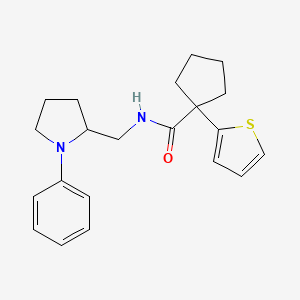
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects by interacting with the endocannabinoid system, specifically by binding to the CB2 receptor. This receptor is primarily expressed on immune cells and is involved in modulating inflammation and immune responses. This compound has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system and is involved in modulating pain perception and appetite.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been demonstrated to reduce inflammation and oxidative stress, as well as to modulate immune cell function. This compound has also been shown to have analgesic effects and to protect against neuronal damage in various models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for more specific targeting of immune cells and inflammation. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide research. One area of interest is its potential as a treatment for autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, this compound may have potential as a neuroprotective agent in various neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its pharmacological properties.
Synthesemethoden
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is synthesized through a multi-step process that involves the reaction of 1-(thiophen-2-yl)cyclopentanecarboxylic acid with N-methyl-2-phenylpyrrolidine in the presence of a coupling reagent. The resulting product is then purified through chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. This compound has also been investigated as a potential treatment for various conditions, including multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-20(21(12-4-5-13-21)19-11-7-15-25-19)22-16-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-3,7-9,11,15,18H,4-6,10,12-14,16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGLUTHEJXVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909080.png)
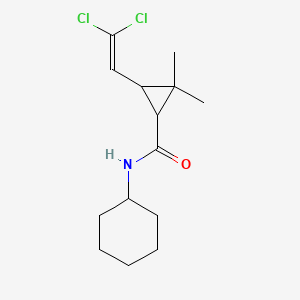
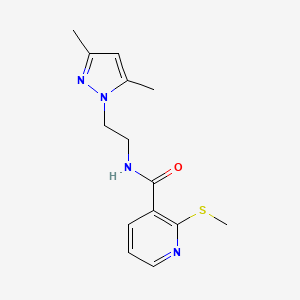
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2909083.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2909085.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2909087.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindene-1-carboxylate](/img/structure/B2909088.png)
![3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909089.png)
